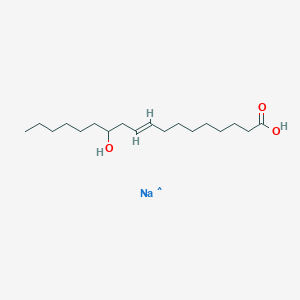

Ricinelaidic acid sodium salt

Vue d'ensemble

Description

Ricinoleic acid, monosodium salt, (+)- is a derivative of ricinoleic acid, a hydroxylated fatty acid primarily obtained from castor oil. Ricinoleic acid is a C18 fatty acid with a double bond at the C(9) position and a hydroxyl group at the C(12) position, making it a unique compound with various industrial and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ricinoleic acid is typically isolated from castor oil through a process involving fractional precipitation and salting-out techniques. The salting-out approach, which utilizes monobasic alkali salts, has shown better separation efficiency compared to other methods . The process involves the use of a co-solvent system consisting of isopropyl ether and ethanol in a 65:35 v/v ratio, applied at a castor oil to co-solvent system mass to volume ratio of 1:5 .

Industrial Production Methods: Industrial production of ricinoleic acid involves several methods, including mechanical compression, chemical or solvent extraction, aqueous enzymatic extraction, and reactive extraction. The solvent extraction method often uses n-hexane and super-critical carbon dioxide (SC-CO2) for efficient extraction . The hydrolysis of castor oil using the enzyme lipozyme TL IM is considered the most effective technique due to its green chemistry approach .

Analyse Des Réactions Chimiques

Types of Reactions: Ricinoleic acid, monosodium salt, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in olefin metathesis reactions such as self-metathesis, cross-metathesis, acyclic diene metathesis polymerization, ring-closing metathesis, and ring-opening metathesis .

Common Reagents and Conditions: Common reagents used in these reactions include Grubbs’ catalysts for metathesis reactions, and bases like sodium hydroxide for saponification . The conditions for these reactions vary, with some requiring elevated temperatures and specific catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions include dihydroxy unsaturated hydrocarbons, unsaturated diesters, and sebacic acid. Sebacic acid is produced by the cleavage of ricinoleic acid and is used in the preparation of certain nylons .

Applications De Recherche Scientifique

Chemical Properties and Production

Ricinelaidic acid sodium salt (C18H33NaO3) is derived from ricinoleic acid, which is primarily obtained from castor oil. The production involves the saponification of ricinoleic acid to yield its sodium salt form. This compound is characterized by its white powder appearance and alkaline nature when dissolved in water .

Pharmaceutical Applications

- Drug Delivery Systems

-

Regenerative Medicine

- Recent studies have highlighted the role of ricinelaidic acid in regenerative medicine. For instance, it has been used in the fabrication of PLGA scaffolds that release nitric oxide, demonstrating improved therapeutic efficacy in treating chronic kidney disease . This application underscores its potential in tissue engineering and regenerative therapies.

Agricultural Applications

-

Pesticidal Properties

- Research indicates that this compound exhibits nematicidal properties against various plant-parasitic nematodes. It acts as an effective biopesticide, offering a natural alternative to synthetic chemicals . The compound's efficacy in controlling nematode populations can significantly benefit sustainable agriculture practices.

- Herbicide Development

Industrial Applications

- Biolubricants Production

- Emulsifiers and Surfactants

Case Studies

Mécanisme D'action

The mechanism of action of ricinoleic acid involves its interaction with cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1) . These interactions lead to various physiological effects, including anti-inflammatory and analgesic responses. The molecular targets and pathways involved in these effects are still being studied to fully understand the compound’s potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to ricinoleic acid include lesquerolic acid, ricinelaidic acid, and undecylenic acid . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: Ricinoleic acid, monosodium salt, (+)- is unique due to its hydroxyl group at the C(12) position and its ability to undergo a wide range of chemical reactions. Its versatility in industrial applications and potential therapeutic benefits make it a valuable compound in various fields .

Activité Biologique

Ricinelaidic acid sodium salt, also known as (E)-12-hydroxyoctadec-9-enoic acid sodium salt, is a fatty acid derivative that exhibits various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNaO

- Molecular Weight : 321.451 g/mol

- CAS Number : 108321-51-3

- LogP : 5.079 (indicating high lipophilicity)

- PSA (Polar Surface Area) : 57.53 Ų

These properties suggest that this compound is a lipophilic compound, which may influence its absorption and biological activity in vivo.

Biological Activities

This compound has been studied for its various biological effects, particularly its role in gastrointestinal physiology and potential therapeutic applications.

1. Laxative Effects

Ricinelaidic acid is a structural isomer of ricinoleic acid, which is known for its strong laxative properties. Research indicates that ricinoleic acid acts as a selective agonist for prostaglandin receptors EP3 and EP4, mediating its laxative effects through increased intestinal motility and secretion of electrolytes . Ricinelaidic acid's mechanism may be similar due to its structural characteristics.

2. Dermal Absorption Studies

A study on the dermal absorption of ricinoleic acid revealed that its formulations could penetrate skin tissues effectively, suggesting potential applications in topical drug delivery systems . The study demonstrated that mixtures containing ricinoleic acid showed varying degrees of skin permeability depending on the formulation, with significant absorption noted in mineral oil mixtures.

3. Antimicrobial Activity

Ricinelaidic acid and its derivatives have shown antimicrobial properties. For instance, research indicated that both ricinoleic and ricinelaidic acids exhibited strong microfilarialcidal activity against certain nematodes . This suggests potential applications in treating parasitic infections.

Case Study 1: Gastrointestinal Motility

In a controlled study involving mice, the administration of ricinoleic acid resulted in significant increases in intestinal motility compared to control groups. The study highlighted the role of EP3 receptors in mediating these effects, providing insights into how ricinelaidic acid may function similarly .

Case Study 2: Dermal Reactions

A clinical case reported a patient experiencing pigmented contact cheilitis after using lipsticks containing ricinoleic acid. Patch testing confirmed the sensitivity to ricinoleic acid, emphasizing the need for caution in cosmetic formulations containing this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNaO |

| Molecular Weight | 321.451 g/mol |

| LogP | 5.079 |

| PSA | 57.53 Ų |

| CAS Number | 108321-51-3 |

| Biological Activity | Description |

|---|---|

| Laxative Effects | Induces intestinal motility via EP receptors |

| Dermal Absorption | Effective penetration through skin formulations |

| Antimicrobial Properties | Active against specific nematodes |

Propriétés

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585263 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-51-3 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.